molecular formula C14H21NO2 B2445797 Tert-butyl 2-amino-3-propan-2-ylbenzoate CAS No. 2248299-96-7

Tert-butyl 2-amino-3-propan-2-ylbenzoate

Cat. No.: B2445797
CAS No.: 2248299-96-7
M. Wt: 235.327
InChI Key: ZXUOZVNRALANFT-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-propan-2-ylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and a propan-2-yl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-propan-2-ylbenzoate typically involves the esterification of 2-amino-3-propan-2-ylbenzoic acid with tert-butanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also improve the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-propan-2-ylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-amino-3-propan-2-ylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3-methylbenzoate
  • Tert-butyl 2-amino-3-ethylbenzoate
  • Tert-butyl 2-amino-3-isopropylbenzoate

Uniqueness

Tert-butyl 2-amino-3-propan-2-ylbenzoate is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific biological activities .

Properties

IUPAC Name

tert-butyl 2-amino-3-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9(2)10-7-6-8-11(12(10)15)13(16)17-14(3,4)5/h6-9H,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUOZVNRALANFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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